molecular formula C4H2Cl6 B14525652 1,1,1,4,4,4-Hexachlorobut-2-ene CAS No. 62897-29-4

1,1,1,4,4,4-Hexachlorobut-2-ene

Cat. No.: B14525652
CAS No.: 62897-29-4
M. Wt: 262.8 g/mol
InChI Key: HTXRDUJXLGXURM-UHFFFAOYSA-N
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Description

1,1,1,4,4,4-Hexachlorobut-2-ene is an organochlorine compound with the molecular formula C4H2Cl6. This compound is characterized by the presence of six chlorine atoms attached to a butene backbone. It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of multiple chlorine atoms.

Preparation Methods

The synthesis of 1,1,1,4,4,4-Hexachlorobut-2-ene typically involves the chlorination of butene derivatives. One common method includes the reaction of butadiene with chlorine gas under controlled conditions to introduce chlorine atoms at specific positions on the butene backbone. Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1,1,4,4,4-Hexachlorobut-2-ene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen, and catalysts that facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,1,4,4,4-Hexachlorobut-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,4,4,4-Hexachlorobut-2-ene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of new chemical bonds or the breaking of existing ones, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions under which the compound is used .

Comparison with Similar Compounds

1,1,1,4,4,4-Hexachlorobut-2-ene can be compared with other similar compounds such as:

Properties

CAS No.

62897-29-4

Molecular Formula

C4H2Cl6

Molecular Weight

262.8 g/mol

IUPAC Name

1,1,1,4,4,4-hexachlorobut-2-ene

InChI

InChI=1S/C4H2Cl6/c5-3(6,7)1-2-4(8,9)10/h1-2H

InChI Key

HTXRDUJXLGXURM-UHFFFAOYSA-N

Canonical SMILES

C(=CC(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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